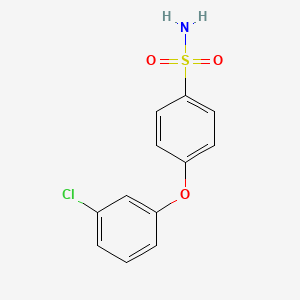

4-(3-Chlorophenoxy)benzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C12H10ClNO3S |

|---|---|

Molekulargewicht |

283.73 g/mol |

IUPAC-Name |

4-(3-chlorophenoxy)benzenesulfonamide |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H,(H2,14,15,16) |

InChI-Schlüssel |

MHMNIDCPDCURGK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(3-Chlorophenoxy)benzenesulfonamide typically involves the reaction of 3-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-(3-Chlorophenoxy)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(3-Chlorophenoxy)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly as inhibitors of enzymes like carbonic anhydrase.

Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.

Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Chlorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key benzenesulfonamide derivatives and their biological activities:

Key Observations

Chlorophenyl Substituents: The position of the chloro group significantly impacts activity. For example, Compound 9 (4-chloro substitution) exhibits higher cytotoxicity against HCT116 cells (IC50 = 35 μg/mL) than Compound 18 (2-chloro substitution, IC50 = 90 μg/mL) . This suggests para-substitution may enhance binding to cancer cell targets. In contrast, N-(3-Acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide (ortho-chlorophenoxy) lacks reported bioactivity, highlighting the need for meta/para-substitution for optimal effects .

Antimicrobial vs. Anticancer Activity :

- Compound 11 and Compound 18 demonstrate dual roles: antimicrobial activity (likely via enzyme inhibition) and cytotoxicity, indicating multifunctionality in sulfonamides .

Anti-inflammatory Analogues :

- Compounds A and C (pyrimidinyl/quinazolinyl derivatives) show anti-inflammatory effects comparable to diclofenac, suggesting sulfonamides with heterocyclic substituents may target cyclooxygenase (COX) pathways .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Chloro substituents enhance electrophilicity, improving interactions with biological targets (e.g., DNA or enzymes) .

- Heterocyclic Appendages : Pyrimidine or quinazoline rings () contribute to π-π stacking or hydrogen bonding, critical for anti-inflammatory or antiviral activity .

- Substituent Position : Meta (3-chloro) or para (4-chloro) positions generally yield higher bioactivity than ortho (2-chloro), as seen in cytotoxicity studies .

Q & A

Basic: What are the standard synthetic routes for 4-(3-Chlorophenoxy)benzenesulfonamide, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene core. Key steps include:

- Chlorophenoxy Group Introduction : Nucleophilic aromatic substitution using 3-chlorophenol and a benzenesulfonyl chloride precursor under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Sulfonamide Formation : Reaction with ammonia or primary amines in anhydrous solvents (e.g., THF) at controlled temperatures (0–25°C) to avoid hydrolysis .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Critical Parameters : - Solvent polarity affects reaction rates and byproduct formation.

- Temperature control during sulfonamide formation prevents decomposition .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of 4-(3-Chlorophenoxy)benzenesulfonamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro, phenoxy, sulfonamide groups). Aromatic proton splitting patterns distinguish ortho/meta/para substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₁ClNO₃S) and detects impurities via exact mass matching .

- Infrared Spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1340 cm⁻¹ (S-N stretching) confirm sulfonamide functionality .

- HPLC with UV Detection : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling be integrated into the experimental design of novel derivatives of 4-(3-Chlorophenoxy)benzenesulfonamide?

Methodological Answer:

- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT) model transition states for chlorophenoxy group introduction, identifying energetically favorable pathways .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., carbonic anhydrase), guiding structural modifications for enhanced inhibition .

- Machine Learning : Train models on existing sulfonamide datasets to predict solubility or toxicity, narrowing derivative candidates before synthesis .

Case Study : ICReDD’s feedback loop combines computational screening with experimental validation, reducing trial-and-error iterations by 40% .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

- Assay Standardization : Normalize variables (e.g., cell line viability, enzyme concentration) using controls like acetazolamide for carbonic anhydrase inhibition assays .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies between in vitro (e.g., IC₅₀ in nM) and ex vivo models .

- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across assay conditions, isolating confounding factors (e.g., pH, co-solvents) .

Advanced: How do structural modifications at specific positions (e.g., chloro-substitution or sulfonamide group) affect the compound's enzyme inhibition potency?

Methodological Answer:

- Chloro Position : Meta-substitution (3-chloro) on the phenoxy group enhances steric complementarity with hydrophobic enzyme pockets (e.g., COX-2), increasing selectivity over para-substituted analogs .

- Sulfonamide Modifications :

- SAR Studies : Systematic variation of substituents followed by QSAR modeling identifies key descriptors (e.g., Hammett σ values) correlating with IC₅₀ improvements .

Advanced: What methodologies are employed to optimize reaction yields in multi-step syntheses of structurally related sulfonamides?

Methodological Answer:

- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanates) to remove excess reagents after each step, minimizing side reactions .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., sulfonylation), achieving >80% yield with <5% impurities .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) identifies critical factors (solvent ratio, catalyst loading) for reproducibility .

Advanced: How are stability and degradation profiles of 4-(3-Chlorophenoxy)benzenesulfonamide characterized under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C) and analyze degradation products via LC-MS. Hydrolysis at the sulfonamide bond is the primary degradation pathway .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS. Half-life >6 hrs is desirable for in vivo studies .

- Light Exposure Tests : UV-vis spectroscopy monitors photodegradation; amber glass vials are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.